

Ammonium bismuth citrate chemical properties and structure

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Compound of Interest

Compound Name: Ammonium bismuth citrate

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Ammonium Bismuth Citrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium bismuth citrate is a complex organometallic compound with significant applications in the pharmaceutical and microbiological fields. This guide provides an in-depth overview of its chemical properties, structure, and relevant experimental protocols, tailored for a technical audience.

Chemical Properties

Ammonium bismuth citrate is a white to off-white, odorless powder.^[1] Its chemical identity can be complex, with several molecular formulas and corresponding molecular weights reported, likely due to the formation of various polymeric and hydrated forms. The most commonly cited forms are detailed in the table below. The compound is generally soluble in water.^{[1][2][3]}

Physicochemical Data

Property	Value	Source
Molecular Formula	$C_{24}H_{20}Bi_4O_{28} \cdot 6NH_3 \cdot 10H_2O$	[2][3][4]
$C_{12}H_{22}BiN_3O_{14}$	[5][6]	
$C_6H_9BiNO_7$	[7]	
Molecular Weight	~1875 g/mol	
641.3 g/mol	[5][6]	
415.11 g/mol	[8]	
Appearance	White to off-white powder or flakes	[1][3][4]
Melting Point	270 - 272 °C	[2]
271 °C	[6]	
Density	1.8 g/cm ³	[1][3][6]
Solubility	Soluble in water	[1][2][3][8]
33.3 mg soluble in 1 mL of nitric acid	[4]	
Bismuth Content	43.0 - 49.0%	[1][2][4]
48 - 52%	[7]	

Structural Elucidation

The structural characterization of **ammonium bismuth citrate** reveals a complex polymeric nature. X-ray crystallography studies have been instrumental in elucidating its three-dimensional arrangement.

A notable study successfully synthesized and characterized a polymeric bismuth citrate compound with the formula $(NH_4)_{12}--INVALID-LINK--_{10}$.^[9] This compound crystallizes in the rhombohedral space group R-3.^[9] The structure is characterized by a dodecanuclear bismuth-oxo citrate cluster unit, $[Bi_{12}O_8(cit^{4-})_8]^{12-}$, where citrate ligands bridge the bismuth ions.^[9]

Another characterized form is $(\text{NH}_4)_4$ ---INVALID-LINK---, which crystallizes in the monoclinic space group $\text{P}2_1/\text{c}$.^[9] In this structure, the bismuth ions are coordinated by nine oxygen atoms from the citrate anions and water molecules.^[9] A key feature is the bidentate coordination of two of the citrate's carboxylic groups to each bismuth ion.^[9] The shortest Bi-O bond distance is observed with the alcoholic oxygen of the citrate ligand, measuring approximately 2.12 Å.^[9]

Experimental Protocols

Synthesis of Ammonium Bismuth Citrate

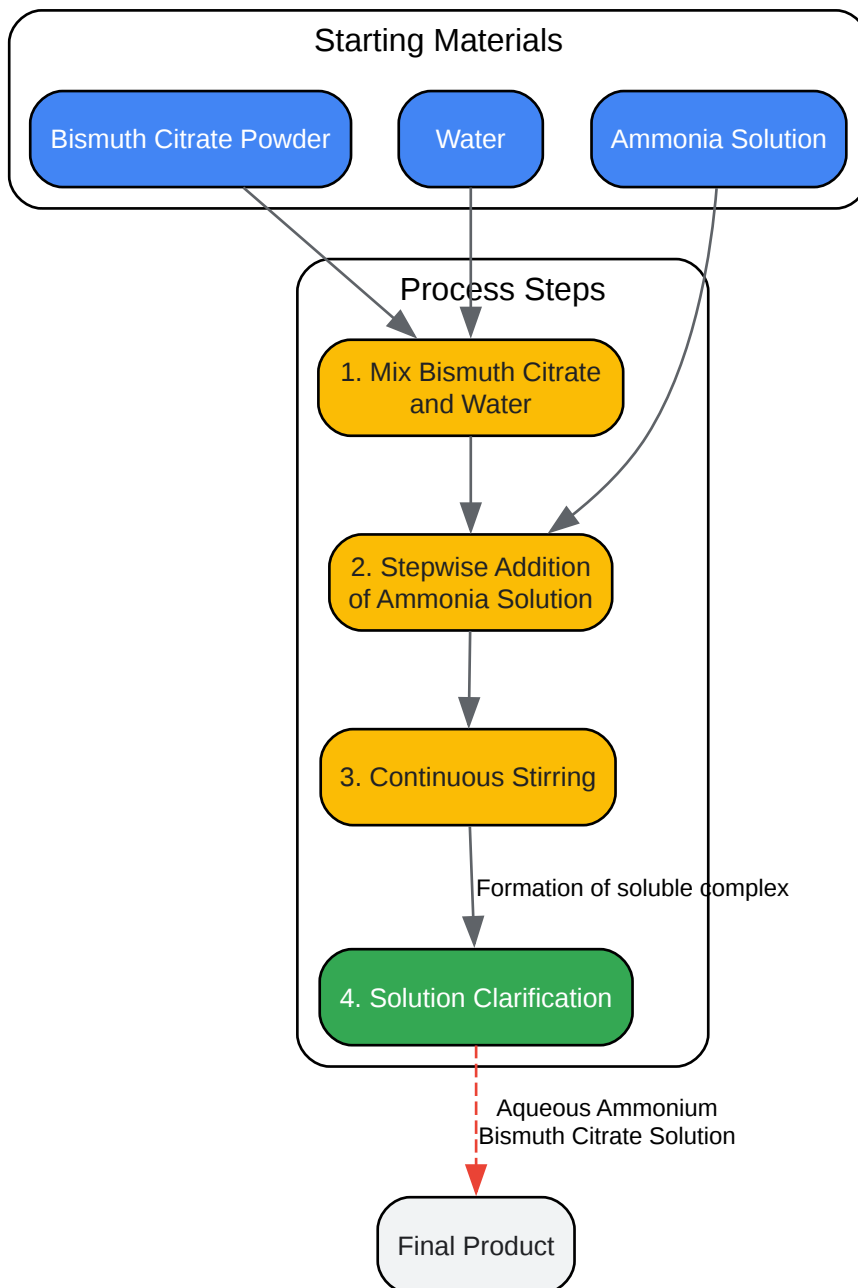
Laboratory Scale Synthesis: A common laboratory method involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide.

- **Procedure:** Bismuth citrate is treated with an aqueous solution of ammonium hydroxide. The molar ratio of ammonium hydroxide to bismuth citrate is typically maintained between 1.0 and 1.5. The resulting paste is then dried at a temperature ranging from 60 to 120°C to yield **ammonium bismuth citrate**.^[10]

Industrial Scale Synthesis of an Aqueous Solution: For pharmaceutical formulations, an aqueous solution of the **ammonium bismuth citrate** complex is often prepared.

- **Procedure:** Bismuth citrate powder is added to approximately 20% of the final required volume of water in a stainless steel vessel and stirred. An ammonia solution is then added stepwise to the stirred mixture. The concentration of bismuth citrate is typically in the range of 20-27% w/v. The addition of ammonia solution continues until the mixture clarifies, indicating the solubilization of bismuth citrate and the formation of the complex.^[11]

Industrial Synthesis of Ammonium Bismuth Citrate Solution



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Fig. 1: Industrial synthesis workflow.

X-ray Diffraction (XRD) Analysis

- Instrumentation: A high-power X-ray diffractometer is used for phase analysis.

- **Sample Preparation:** The powdered sample of **ammonium bismuth citrate** is prepared for analysis.
- **Data Collection:** The diffraction pattern is recorded over a specified 2θ range.
- **Analysis:** The resulting diffraction data is used to determine the crystal structure, including the space group and unit cell dimensions. For the polymeric form $(\text{NH}_4)_{12}$ ---INVALID-LINK---₁₀, the crystallographic parameters are: space group R-3, $a = b = 17.807(3) \text{ \AA}$, $c = 31.596(6) \text{ \AA}$, $V = 8684(4) \text{ \AA}^3$.^[9]

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is utilized.
- **Sample Preparation:** The sample is typically prepared as a KBr pellet.
- **Data Collection:** The IR spectrum is recorded in the range of 4000 cm^{-1} to 400 cm^{-1} .
- **Analysis:** The vibrational frequencies of the functional groups are analyzed to confirm the presence of citrate and ammonium ions and to study the coordination of the citrate ligand to the bismuth ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** ^1H and ^{13}C NMR spectroscopy are employed to study the behavior of the compound in solution.^[9]
- **Sample Preparation:** The compound is dissolved in a suitable solvent, often D_2O .
- **Analysis:** The chemical shifts and coupling constants provide information about the structure and dynamics of the citrate ligands in solution. Studies have shown that at low pH (<7), rapid ligand exchange occurs, leading to an averaging of the citrate signals on the NMR timescale. At higher pH, the coordination of citrate to Bi(III) is reduced.^[9]

Assay for Bismuth Content (EDTA Titration)

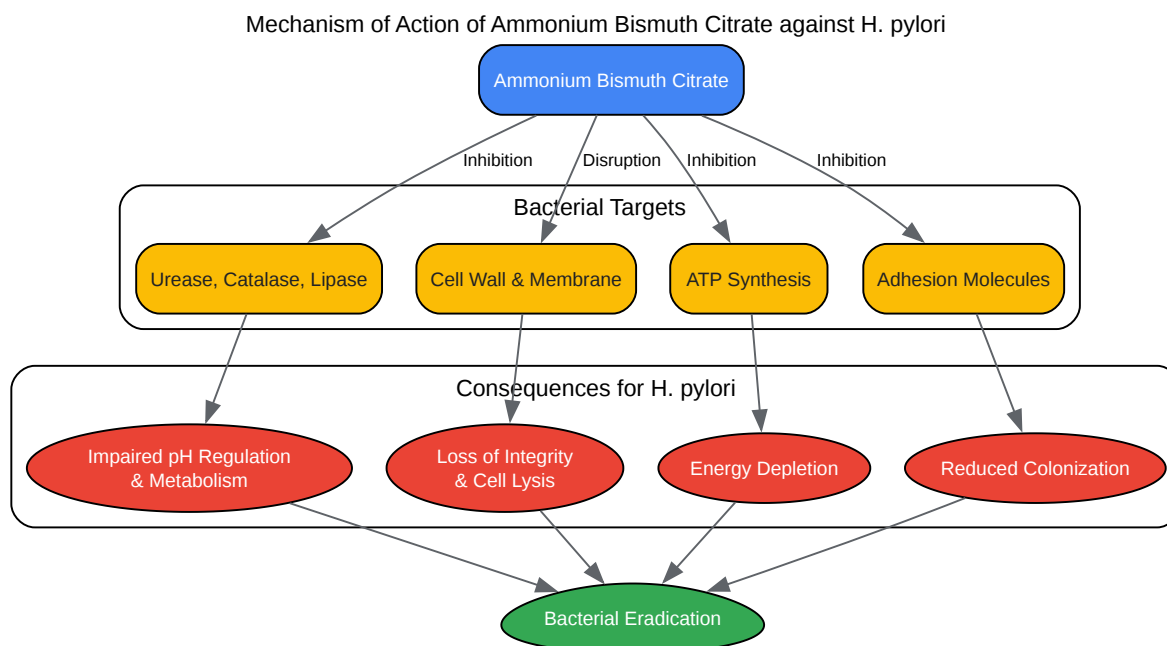
- **Procedure:** A precisely weighed sample of **ammonium bismuth citrate** is ignited in a porcelain crucible. The residue is dissolved in nitric acid. The resulting solution is diluted with

water, and a xylenol orange indicator is added. This solution is then titrated with a standardized solution of edetate disodium (EDTA) until a yellow endpoint is reached. Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth.[12]

Mechanism of Action in *Helicobacter pylori* Eradication

Ammonium bismuth citrate is a key component in therapies aimed at eradicating *Helicobacter pylori*, a bacterium implicated in various gastrointestinal diseases. Its mechanism of action is multifaceted and involves several key pathways.

- **Inhibition of Bacterial Enzymes:** Bismuth compounds inhibit several key enzymes of *H. pylori*, including urease, catalase, and lipase. The inhibition of urease is particularly important as it disrupts the bacterium's ability to neutralize the acidic gastric environment.[13][14]
- **Disruption of Cell Wall Synthesis and Membrane Function:** Bismuth accumulates in the bacterial cell wall and periplasmic space, leading to the inhibition of protein and cell wall synthesis and disruption of membrane function.[13][15]
- **Inhibition of ATP Synthesis:** Bismuth can interfere with the bacterial energy metabolism by inhibiting ATP synthesis.[13][14]
- **Prevention of Adhesion:** It prevents the adhesion of *H. pylori* to gastric epithelial cells, which is a crucial step in the infection process.[13][14]
- **Cytoprotective Effects:** In the acidic environment of the stomach, bismuth compounds precipitate to form a protective layer over ulcer craters, promoting healing.[16]



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Fig. 2: H. pylori inhibition pathway.

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